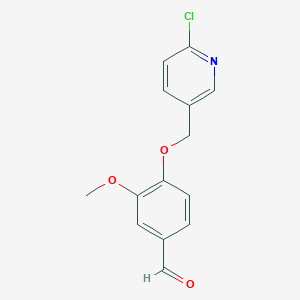

![molecular formula C23H15BrFN3 B2374989 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-10-5](/img/structure/B2374989.png)

3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

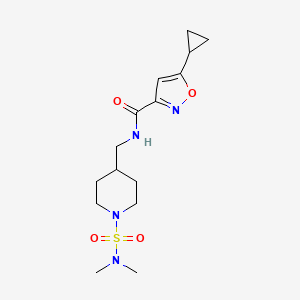

“3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a chemical compound used in scientific research. It’s a part of the pyrazole family, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been achieved through various methods. One such method involves the indium-mediated Barbier-type allylation reaction followed by an in situ lactonization approach . Another method involves the inverse imino Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrazole family. Pyrazoles are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .Scientific Research Applications

Synthesis and Chemical Properties

- Pyrazolo[4,3-c]quinolines, including variants like 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, have been synthesized through various chemical reactions. A simple synthesis approach involves closed ring reactions of related compounds, indicating a straightforward method for constructing these molecules under mild conditions using accessible materials (Ren, 2005).

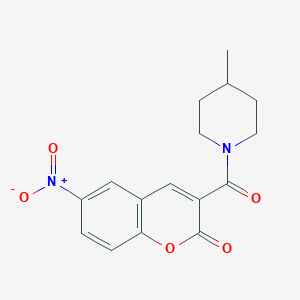

Optical and Spectroscopic Applications

- The optical properties of similar pyrazolo[4,3-c]quinoline derivatives have been extensively studied. These compounds exhibit distinct absorption and emission spectra in various solvents, making them potential candidates for applications in optical devices (Khachatryan, Boszczyk, & Tomasik, 2006). Additionally, studies on absorption spectra and quantum chemical calculations of these derivatives highlight their potential in spectroscopic applications (Całus et al., 2006).

Fluorescence and Photophysical Properties

- Pyrazolo[4,3-c]quinoline derivatives have shown high efficiency as organic fluorescent materials, suitable for light-emitting devices. Their fluorescence remains stable under various conditions, although they can undergo reversible quenching in certain environments. This property is significant for designing materials with specific light-emitting characteristics (Mu et al., 2010).

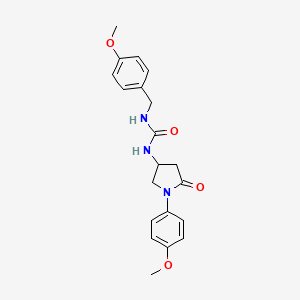

Antimicrobial Activity

- Some pyrazolo[4,3-c]quinoline derivatives exhibit antimicrobial activity. The synthesis and evaluation of these compounds have been a focus in medicinal chemistry, showing potential in developing new antimicrobial agents (El-Sayed & Aboul‐Enein, 2001).

Drug Design and Bioisosterism

- In the realm of drug design, pyrazolo[4,3-c]quinoline derivatives have been explored for their antifungal properties. These studies demonstrate their potential as bioactive compounds in pharmaceutical applications (Yuan et al., 2011).

Electronic and Photophysical Tuning

- The introduction of fluorine atoms into pyrazolo[4,3-c]quinoline molecules has been shown to modify their fluorescence quantum efficiency and basicity. This modification provides insights into tuning the electronic and photophysical properties of these compounds for specific applications (Szlachcic & Uchacz, 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the targets, thereby preventing the progression of the diseases caused by these organisms .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

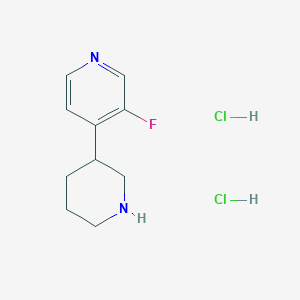

Properties

IUPAC Name |

3-(3-bromophenyl)-6-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrFN3/c1-14-8-10-17(11-9-14)28-23-18-6-3-7-20(25)22(18)26-13-19(23)21(27-28)15-4-2-5-16(24)12-15/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQGJRRPIZTRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)

![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)